molecular formula C20H27N3O5 B2588108 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034505-55-8

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2588108
CAS No.: 2034505-55-8
M. Wt: 389.452
InChI Key: SZWUCYUXYUGMJJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide (CAS 2034505-55-8) is a synthetically derived diamide compound of interest in medicinal chemistry and pharmacological research. With a molecular formula of C20H27N3O5 and a molecular weight of 389.45 g/mol, this compound features a complex architecture that combines a 1,3-benzodioxole group with a piperidine ring tethered to a tetrahydropyran (oxane) moiety . This structure is characterized by predicted physical properties including a density of 1.294 g/cm³ and a pKa of 10.60 . The presence of the 1,3-benzodioxole group is a notable feature in bioactive molecules, often contributing to metabolic stability and facilitating interaction with biological targets . Compounds containing this group have been investigated in various research contexts, including as inhibitors of kinase enzymes and for their selective toxicity against tumor cells under nutrient-starved conditions . Furthermore, the 1-(piperidin-4-yl) scaffold is a recognized pharmacophore in the development of novel therapeutics, such as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . The flexible, multi-cyclic structure of this diamide derivative offers potential for interaction with various enzymes and receptors. Its primary research value lies in its use as a chemical building block or a reference standard in hit-to-lead optimization campaigns, particularly for projects targeting the central nervous system or specific metabolic pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-19(20(25)22-15-1-2-17-18(11-15)28-13-27-17)21-12-14-3-7-23(8-4-14)16-5-9-26-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWUCYUXYUGMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethanediamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Outcome Monitoring
Acidic (pH < 3)HCl, H₂SO₄Cleavage of ethanediamide into carboxylic acid and amine derivativesTLC, HPLC
Basic (pH > 10)NaOH, KOHFormation of sodium carboxylate and free amine speciesSpectroscopic analysis

Key Findings :

  • Hydrolysis rates depend on temperature and solvent polarity, with aqueous ethanol accelerating the reaction.

  • The benzodioxole ring remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids.

Nucleophilic Substitution

The piperidine nitrogen and benzodioxole oxygen participate in nucleophilic reactions:

Site Reagents Products Catalysts
Piperidine nitrogenAlkyl halides (e.g., CH₃I)Quaternary ammonium derivatives DIPEA, NaH
Benzodioxole oxygenElectrophilic agentsFunctionalized benzodioxoles (e.g., nitro groups) Lewis acids (e.g., AlCl₃)

Key Findings :

  • Alkylation at the piperidine nitrogen improves solubility in nonpolar solvents .

  • Electrophilic aromatic substitution on the benzodioxole ring is regioselective, favoring the 5-position .

Oxidation Reactions

The benzodioxole moiety is susceptible to oxidative cleavage:

Oxidizing Agent Conditions Products Yield
KMnO₄Aqueous H₂SO₄, 80°CCatechol derivatives60–75%
Ozone (O₃)CH₂Cl₂, −78°CFragmented aldehydes and ketones40–50%

Key Findings :

  • Over-oxidation can lead to complete ring opening, necessitating precise stoichiometric control.

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation under catalytic conditions:

Catalyst Pressure Products Selectivity
Pd/C50 psi H₂, EtOHSaturated piperidine derivatives >90%
Raney Ni30 psi H₂, THFPartial reduction of amide bonds 70–80%

Key Findings :

  • Hydrogenation preserves the benzodioxole structure but reduces amide reactivity .

Coupling Reactions

The amide group facilitates coupling with aromatic amines:

Reagents Conditions Products Application
HOBt/HBTUDMF, RTPeptide-like conjugates Drug delivery systems
EDC/NHSCH₂Cl₂, 0°CBiocompatible polymersBiomedical engineering

Key Findings :

  • Coupling efficiency exceeds 85% when using HOBt/HBTU activation .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds featuring the benzodioxole structure often exhibit significant pharmacological activities, particularly as inhibitors in various signaling pathways. The benzodioxole moiety can influence receptor interactions and enzyme inhibition, making it a valuable scaffold in drug design.

Anticancer Activity

Preliminary studies suggest that derivatives of benzodioxole can act as effective anticancer agents. For instance, similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression, such as c-Src and Abl kinases. These kinases are critical in signaling pathways that promote tumor growth and metastasis .

Case Study:
A related compound was evaluated for its efficacy against pancreatic cancer models, demonstrating significant tumor growth inhibition . This suggests that N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide may have similar potential.

Drug Development

The unique structural characteristics of this compound position it well for drug development targeting central nervous system disorders and cancers. The oxan and piperidine components may enhance blood-brain barrier permeability, allowing for effective CNS targeting.

Synthetic Pathways

Various synthetic routes have been explored to produce benzodioxole derivatives. These methods often involve multi-step synthesis starting from simple precursors, which can be optimized for yield and purity . The development of efficient synthetic strategies is crucial for scaling up production for clinical trials.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Reported Targets/Activities Key Findings
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide (Target) Ethanediamide Piperidinyl-oxan Not explicitly stated Structural flexibility from oxan-piperidine may enhance pharmacokinetic properties.
N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide Ethanediamide Tetrahydroquinolin Falcipain (antiparasitic) Demonstrated inhibitory activity against falcipain, a protease critical in malaria pathogenesis .
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Sulfonamide Biphenyl sulfonamide Dual 5-LOX/mPGES-1 (anti-inflammatory) Exhibited dual inhibition of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 .
Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate Sulfonamide ester Biphenyl sulfonamide + ethyl ester Precursor to dual inhibitors Improved synthetic yield (66%) compared to parent sulfonamide derivatives .

Key Structural and Functional Insights:

Ethanediamide vs. Sulfonamide derivatives exhibit dual inhibitory activity against 5-LOX/mPGES-1, suggesting that the target compound’s ethanediamide core might be optimized for similar anti-inflammatory applications .

Substituent Effects: Replacing the tetrahydroquinolin group in the falcipain-inhibiting QOD with a piperidinyl-oxan moiety (as in the target compound) could alter lipophilicity and membrane permeability. The oxan (tetrahydropyran) ring may improve metabolic stability compared to nitrogen-containing heterocycles. Biphenyl sulfonamide derivatives (e.g., ) prioritize bulkier substituents for dual enzyme inhibition, whereas the target compound’s piperidinyl-oxan group balances steric bulk with conformational flexibility.

Synthetic Considerations: Ethanediamide derivatives often employ carbodiimide-based coupling agents (e.g., EDC/HOBt in ), similar to methodologies used for sulfonamide synthesis.

Implications for Further Research

While the provided evidence highlights structural parallels between the target compound and known bioactive derivatives, direct pharmacological data (e.g., IC50 values, selectivity profiles) for the target compound remains absent. Future studies should prioritize:

  • Enzymatic assays to evaluate inhibitory activity against targets like falcipain or 5-LOX/mPGES-1.
  • Comparative pharmacokinetic studies to assess solubility, bioavailability, and metabolic stability relative to sulfonamide and tetrahydroquinolin-based analogs.
  • Structure-activity relationship (SAR) optimization focusing on the piperidinyl-oxan substituent to enhance potency or reduce off-target effects.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its ability to interact with biological targets through various mechanisms. The presence of an oxan-4-yl piperidine group enhances its pharmacological profile by contributing to its binding affinity and specificity towards certain receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H24N2O5
Molecular Weight360.41 g/mol
CAS Number2319836-33-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can form hydrogen bonds and π–π interactions with target proteins, while the oxan and piperidine groups contribute to the compound's overall binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in vitro and in vivo by targeting specific kinases involved in cancer progression.
  • Neuroprotective Effects : It has shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.

Study 1: Anticancer Activity

A study published in PubMed explored the effects of similar benzodioxole derivatives on cancer cell lines. Compounds structurally related to this compound demonstrated significant inhibition of cell proliferation in various cancer types, indicating a promising therapeutic potential .

Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted that compounds with a benzodioxole structure could protect neuronal cells from oxidative stress. This suggests that this compound may offer similar benefits .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the 1,3-benzodioxole moiety via electrophilic substitution (e.g., nitration or halogenation) to introduce reactive groups .
  • Step 2 : Coupling of the oxane-substituted piperidine fragment using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Step 3 : Final ethanediamide linkage via condensation reactions between activated carboxylic acid derivatives and amines under Schotten-Baumann conditions .
    • Critical Parameters : Monitor reaction progress using TLC or LC-MS to avoid over-functionalization. Purify intermediates via column chromatography with silica gel (hexane/EtOAc gradient) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the benzodioxole and piperidine-oxane linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula, especially for distinguishing isomers .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-oxane coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands like XPhos for Suzuki-Miyaura coupling .
  • Solvent Optimization : Use DMF or THF for polar intermediates; anhydrous conditions minimize side reactions .
  • Temperature Control : Reactions at 80–100°C improve kinetics but may require inert atmosphere (argon/nitrogen) to prevent oxidation .
    • Data Analysis : Compare yields (reported 59–79% in analogous piperidine couplings ) and adjust stoichiometry (1.2–1.5 eq. of oxane fragment).

Q. How to resolve contradictions in spectral data during characterization?

  • Case Study : If 1^1H NMR shows unexpected splitting in the benzodioxole region:

  • Hypothesis 1 : Rotamers due to restricted rotation in the ethanediamide bridge. Verify via variable-temperature NMR .
  • Hypothesis 2 : Trace solvent (e.g., DMSO) or moisture. Re-crystallize from EtOH/H2_2O and re-acquire spectra .
    • Advanced Tools : Use 2D NMR (COSY, HSQC) to assign overlapping signals in the piperidine-oxane moiety .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Target Identification : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to benzodioxole-containing psychoactive compounds .
  • Assay Design :
  • Binding Assays : Radioligand displacement (e.g., 3^3H-LSD for 5-HT2A_{2A} receptors) .
  • Functional Assays : cAMP or calcium flux measurements in HEK293 cells expressing target receptors .
    • Data Interpretation : IC50_{50} values <1 μM suggest high affinity; correlate with computational docking studies .

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications :
  • Region A (Benzodioxole) : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electronic effects .
  • Region B (Piperidine-Oxane) : Replace oxane with tetrahydrofuran or cyclohexane to study steric effects .
  • Data-Driven Analysis : Plot bioactivity (pIC50_{50}) against calculated logP or polar surface area to identify trends .

Technical Challenges & Solutions

Q. How to address poor solubility in aqueous buffers during bioassays?

  • Methodological Answer :

  • Solubilization : Use DMSO stocks (<0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Protonation : Adjust pH to ionize the piperidine nitrogen (pKa ~8.5) for salt formation (e.g., HCl salt) .

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to identify labile sites (e.g., benzodioxole methylenedioxy cleavage) .
  • Validation : Compare with in vitro microsomal stability assays (human liver microsomes + NADPH) .

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